4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
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Description
4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
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Biological Activity
The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that exhibits significant biological activities. Sulfonamides have been widely studied for their antimicrobial properties, and the incorporation of oxazole and thiophene moieties may enhance their pharmacological profiles. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O2S with a molecular weight of approximately 366.44 g/mol. Its structure consists of an oxazole ring, a thiophene group, and a benzene sulfonamide moiety, which are known to contribute to its biological activities.
Antimicrobial Activity
Sulfonamides are primarily known for their antibacterial properties. The target compound has been evaluated against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 14 | 64 |
The results indicate that the compound exhibits moderate antibacterial activity, particularly against E. coli and S. aureus, which are common pathogens in clinical settings.
Anticancer Activity
Recent studies have shown that compounds containing oxazole and thiophene rings can exert cytotoxic effects on cancer cell lines. The compound was tested against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
HeLa (Cervical Cancer) | 10 |
A549 (Lung Cancer) | 15 |
These findings suggest that the compound has promising anticancer properties, particularly against breast and cervical cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folate Synthesis : Like other sulfonamides, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in the G1 phase, preventing proliferation.
Case Studies
A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, highlighting how modifications to the sulfonamide group can enhance efficacy against resistant bacterial strains. The study concluded that compounds with both oxazole and thiophene groups showed improved activity compared to traditional sulfonamides.
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-13-23-18(11-26-13)14-2-4-16(5-3-14)28(24,25)22-10-17-19(21-8-7-20-17)15-6-9-27-12-15/h2-9,11-12,22H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYDNARSIPNJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.